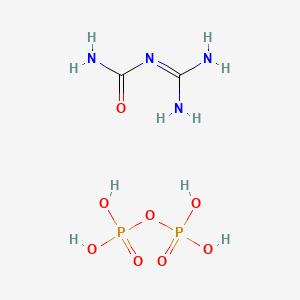
Einecs 265-729-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 265-729-0, also known as White Spirit, is a petroleum-derived clear liquid commonly used as a solvent in paints, varnishes, and other coatings. It is a mixture of aliphatic, alicyclic, and aromatic hydrocarbons, typically containing 15-20% aromatic hydrocarbons. White Spirit is widely used in industrial and household applications due to its effective solvency properties and relatively low toxicity compared to other solvents .
Preparation Methods
White Spirit is produced through the distillation of petroleum. The process involves the following steps:
Distillation: Crude oil is heated and separated into different fractions based on boiling points. White Spirit is obtained from the middle distillate fraction.
Hydrotreating: The distillate is treated with hydrogen in the presence of a catalyst to remove sulfur and other impurities.
Fractionation: The treated distillate is further separated into specific hydrocarbon ranges to produce different grades of White Spirit.
Chemical Reactions Analysis
White Spirit primarily undergoes the following types of chemical reactions:
Oxidation: White Spirit can be oxidized to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.
Substitution: Aromatic hydrocarbons in White Spirit can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrogenation: Aromatic hydrocarbons can be hydrogenated to form alicyclic hydrocarbons under high pressure and temperature in the presence of a catalyst.
Scientific Research Applications
White Spirit has numerous applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry for dissolving non-polar compounds.
Biology: Employed in histology for tissue processing and staining.
Medicine: Utilized in pharmaceutical formulations and as a cleaning agent for medical equipment.
Industry: Widely used in the production of paints, varnishes, adhesives, and cleaning agents.
Mechanism of Action
The effectiveness of White Spirit as a solvent is due to its ability to dissolve a wide range of non-polar substances. The mixture of aliphatic, alicyclic, and aromatic hydrocarbons allows it to interact with various chemical structures, breaking intermolecular forces and facilitating the dissolution process. The specific molecular targets and pathways depend on the particular application and the substances involved .
Comparison with Similar Compounds
White Spirit is often compared to other hydrocarbon solvents, such as:
Naphtha: Similar in composition but typically contains a higher percentage of aromatic hydrocarbons.
Mineral Spirits: A more refined version of White Spirit with lower aromatic content and reduced odor.
Turpentine: Derived from pine resin, it has a different chemical composition and a stronger odor.
White Spirit is unique due to its balanced composition of aliphatic, alicyclic, and aromatic hydrocarbons, making it a versatile solvent with a wide range of applications .
Properties
CAS No. |
84946-04-3 |
|---|---|
Molecular Formula |
C2H10N4O8P2 |
Molecular Weight |
280.07 g/mol |
IUPAC Name |
diaminomethylideneurea;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C2H6N4O.H4O7P2/c3-1(4)6-2(5)7;1-8(2,3)7-9(4,5)6/h(H6,3,4,5,6,7);(H2,1,2,3)(H2,4,5,6) |
InChI Key |
ROTUFYXLQWBGNR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)N)(N)N.OP(=O)(O)OP(=O)(O)O |
Related CAS |
84946-05-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



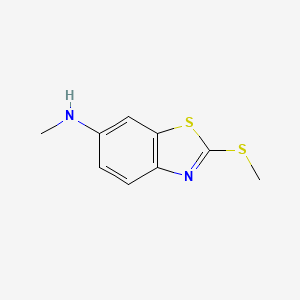
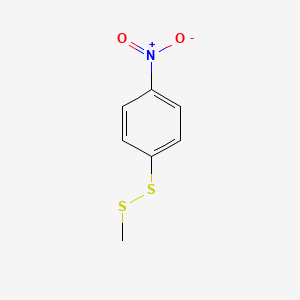
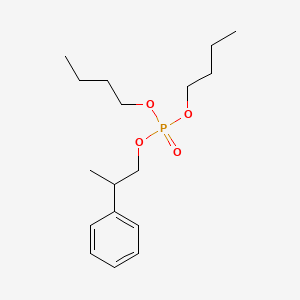
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
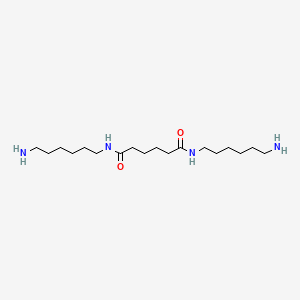


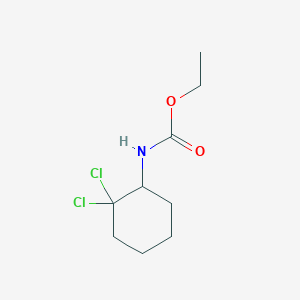

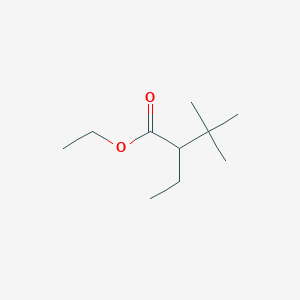
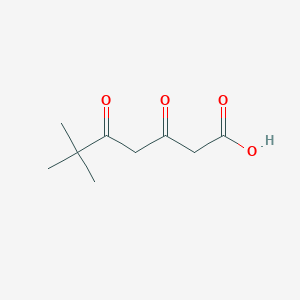
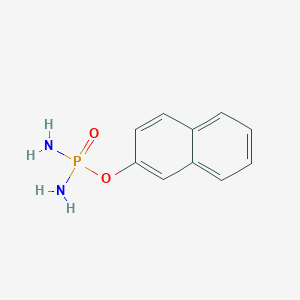
![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
